Cas no 144506-17-2 (2,3-Naphthalenedicarboxamide)

2,3-Naphthalenedicarboxamide structure
2,3-Naphthalenedicarboxamide structure
Nombre del producto:2,3-Naphthalenedicarboxamide
Número CAS:144506-17-2
MF:C34H32N2O8
Megavatios:594.65
CID:232823
PubChem ID:71448963

2,3-Naphthalenedicarboxamide Propiedades químicas y físicas

Nombre e identificación

    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-rel-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-r
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,(1R,2S)-rel- (9CI)
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,trans-
    • 2,3-Naphthalenedicarboxamide,1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis[2-(4-hydroxyphenyl)ethyl]-,trans-(?à)-
    • Cannabisin B
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis(2-(4-hydroxyphenyl)ethyl)-, trans-(+/-)-
    • 144506-17-2
    • HY-N10419
    • MBD34RU9GR
    • AKOS040763582
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N,N'-bis(2-(4-hydroxyphenyl)ethyl)-, (1R,2S)-rel-
    • CS-0528644
    • C17906
    • (1S,2R)-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-2-N,3-N-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide
    • Cannabisin-b
    • Rel-(1R,2S)-1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis(2-(4-hydroxyphenyl)ethyl)-2,3-naphthalenedicarboxamide
    • 2,3-Naphthalenedicarboxamide, 1-(3,4-dihydroxyphenyl)-1,2-dihydro-6,7-dihydroxy-N2,N3-bis(2-(4-hydroxyphenyl)ethyl)-, (1R,2S)-rel-
    • UNII-MBD34RU9GR
    • FS-8357
    • DA-51568
    • 2,3-Naphthalenedicarboxamide
    • Renchi: InChI=1S/C35H34N2O7/c1-20-2-7-23(17-29(20)40)32-27-19-31(42)30(41)18-24(27)16-28(34(43)36-14-12-21-3-8-25(38)9-4-21)33(32)35(44)37-15-13-22-5-10-26(39)11-6-22/h2-11,16-19,32-33,38-42H,12-15H2,1H3,(H,36,43)(H,37,44)/t32-,33-/m0/s1
    • Clave inchi: LSTBRXQCYZTIIX-LQJZCPKCSA-N
    • Sonrisas: C1(CCNC(C2[C@H](C(NCCC3=CC=C(C=C3)O)=O)[C@@H](C3=CC(O)=C(C)C=C3)C3C(C=2)=CC(=C(C=3)O)O)=O)C=CC(=CC=1)O

Atributos calculados

  • Calidad precisa: 596.21586598g/mol
  • Masa isotópica única: 596.21586598g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 8
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 44
  • Cuenta de enlace giratorio: 9
  • Complejidad: 992
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 2
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.2
  • Superficie del Polo topológico: 180Ų

2,3-Naphthalenedicarboxamide PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN6591-5 mg
Cannabisin B
144506-17-2
5mg
¥4340.00 2022-04-26
PhytoLab
86662-50mg
Cannabisin B
144506-17-2 ≥ 90.0 %
50mg
€1755 2023-10-25
PhytoLab
86662-250mg
Cannabisin B
144506-17-2 ≥ 90.0 %
250mg
€8287.5 2023-10-25
TargetMol Chemicals
TN6591-1 ml * 10 mm
Cannabisin B
144506-17-2
1 ml * 10 mm
¥ 2710 2024-07-20
ChemFaces
CFN95268-5mg
Cannabisin B
144506-17-2 >=98%
5mg
$413 2023-09-19
PhytoLab
86662-500mg
Cannabisin B
144506-17-2 ≥ 90.0 %
500mg
€15600 2023-10-25
TargetMol Chemicals
TN6591-5mg
Cannabisin B
144506-17-2
5mg
¥ 2350 2024-07-20
PhytoLab
86662-1000mg
Cannabisin B
144506-17-2 ≥ 90.0 %
1000mg
€29250 2023-10-25
TargetMol Chemicals
TN6591-5 mg
Cannabisin B
144506-17-2 98%
5mg
¥ 2,350 2023-07-11
TargetMol Chemicals
TN6591-1 mL * 10 mM (in DMSO)
Cannabisin B
144506-17-2 98%
1 mL * 10 mM (in DMSO)
¥ 2710 2023-09-15
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